2-(Morpholinosulfonyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Morpholinosulfonyl)benzoic acid involves various chemical reactions and methodologies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a compound with potential biological activity, was achieved and its structure was studied both theoretically and experimentally . Another synthesis approach is the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, which provides a green, one-pot procedure for the synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines . Additionally, two syntheses of novel 2-morpholine carboxylic acid derivatives were described, leading to the formation of 1-aza-4-oxabicyclo[3.3.1]non-6-one .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the single crystal X-ray analysis of the aforementioned methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate revealed that it exists in a monoclinic P21/c space group . The solid-state structure of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole was also determined, showing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment .
Chemical Reactions Analysis
The chemical behavior of morpholine derivatives in reactions has been documented. For instance, o-Formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole . Morpholine also interacts with quaternary ammonium salts, leading to the cleavage of certain alkyl groups, which has been applied to the analysis of these salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The electrochemical properties of 4-morpholino-2-arylsulfonyl-benzamines were investigated through voltammetric data, indicating that the electrochemically generated p-quinone-diimine participates in Michael type addition reactions . The interaction of morpholine with ring-substituted benzoic acid analogues leads to various hydrogen-bonded crystal structures, demonstrating the influence of interactive substituent groups on secondary structure generation .
Case Studies
Several case studies highlight the potential applications of these compounds. The molecular docking study of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate suggests it as a new potential inhibitor of hepatitis B, with in vitro nanomolar inhibitory activity against HBV . Morpholin-2-yl-phosphinic acids were evaluated as potent GABA(B) receptor antagonists in rat brain, forming a novel class of potent antagonists . These studies showcase the relevance of the synthesis and analysis of morpholine derivatives in the development of new therapeutic agents.
Scientific Research Applications
Application in Diabetes Treatment
- Scientific Field : Medical and Pharmaceutical Research .
- Summary of Application : Benzoic acid derivatives have been used in the design of novel compounds for the treatment of diabetes .
- Methods of Application : Compounds were synthesized with benzoic acid as the acidic head, hydrazone as a linker, and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail . These compounds were then evaluated for in vitro PPARγ agonist activity and in vivo hypoglycemic activity .
- Results : Some of these compounds exhibited potent anti-diabetic activity without ulcerogenic toxicity and minimum side effects as weight gain .
Application as Corrosion Inhibitors
- Scientific Field : Materials Science and Engineering .
- Summary of Application : Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application : The inhibition efficiency of these inhibitors was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results : The inhibition efficiency of these inhibitors increased with the increase in concentration .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of Application : Urea–benzoic acid functionalized magnetic nanoparticles have been synthesized and applied for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results are not detailed in the source .
Safety And Hazards
2-(Morpholinosulfonyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-morpholin-4-ylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQKWJNSSYODEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521149 | |
Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholinosulfonyl)benzoic acid | |
CAS RN |
87223-34-5 | |
Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholine-4-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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